1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea
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Overview
Description
1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group attached to a pyrimidinylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 2-aminopyrimidine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfonyl derivatives and thiol derivatives, respectively.
Scientific Research Applications
1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-pyrimidin-2-ylthiourea can be compared with other similar compounds, such as:
N-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds also contain a bromophenyl group and exhibit similar biological activities.
4-Bromophenyl sulfonyl derivatives: These compounds have a sulfonyl group instead of a thiourea moiety and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromophenyl group with a pyrimidinylthiourea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-pyrimidin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4S/c12-8-2-4-9(5-3-8)15-11(17)16-10-13-6-1-7-14-10/h1-7H,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOCDKIQNPHOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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